

Spectroscopic Characterization of Faropenem Sodium Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Faropenem sodium hydrate*

Cat. No.: B7897665

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **Faropenem sodium hydrate**, a broad-spectrum β -lactam antibiotic. The following sections detail the experimental protocols and quantitative data for key spectroscopic techniques, offering a foundational resource for quality control, structural elucidation, and further development of this important pharmaceutical compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is a valuable technique for the quantitative analysis of **Faropenem sodium hydrate**, primarily by measuring the absorbance of its solutions.

Data Presentation

Parameter	Value	Solvent	Reference
λ_{max}	300 nm	Methanol	[1]
λ_{max}	306 nm	Not Specified	[2]
λ_{max}	263 nm, 304 nm	Not Specified	[2]
λ_{max} (Colorimetric Method A)	745 nm	Distilled Water	[3]
λ_{max} (Colorimetric Method B)	511 nm	Distilled Water	[3]

Experimental Protocol

Method 1: Direct UV Spectrophotometry

- Sample Preparation: Accurately weigh and dissolve **Faropenem sodium hydrate** in methanol to prepare a stock solution of known concentration (e.g., 100 $\mu\text{g}/\text{mL}$).
- Working Standard Preparation: Dilute the stock solution with methanol to obtain a working standard solution of a suitable concentration (e.g., 10 $\mu\text{g}/\text{mL}$).
- Instrumentation: Utilize a double beam UV-Visible spectrophotometer.
- Scan Range: Scan the prepared solution over a wavelength range of 200-400 nm against a methanol blank.
- Data Analysis: Determine the wavelength of maximum absorbance (λ_{max}). For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of dilutions at the λ_{max} .

Method 2: Colorimetric Analysis

Two colorimetric methods have also been described for the determination of Faropenem sodium in pharmaceutical dosage forms[\[3\]](#):

- Method A: This method is based on the formation of a green-colored complex with potassium ferricyanide in the presence of ferric chloride, with a maximum absorbance at 745 nm[3].
- Method B: This method involves the reduction of ferric ions to ferrous ions by the drug in the presence of Ferric ammonium sulphate-1, 10-phenanthroline, forming a stable orange-red colored complex measured at 511 nm[3].

Experimental Workflow

[Click to download full resolution via product page](#)

Experimental Workflow for UV-Visible Spectroscopy.

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in the **Faropenem sodium hydrate** molecule by measuring the absorption of infrared radiation.

Data Presentation

The characteristic IR absorption peaks for **Faropenem sodium hydrate** are presented below[4]:


Wavenumber (cm ⁻¹)	Tentative Assignment
3429	O-H stretching (of hydrate and/or hydroxyl group)
1765	C=O stretching (β -lactam carbonyl)
1607	COO ⁻ asymmetric stretching (carboxylate)

Note: The assignments are based on typical IR absorption regions for the respective functional groups.

Experimental Protocol

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind a small amount of **Faropenem sodium hydrate** with spectroscopic grade potassium bromide (KBr) in an agate mortar.
 - The typical sample to KBr ratio is approximately 1:100.
 - Transfer the finely ground powder into a pellet-forming die.
 - Apply pressure using a hydraulic press to form a thin, transparent pellet.
- Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer and record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups in the molecule.

Experimental Workflow

[Click to download full resolution via product page](#)

Experimental Workflow for Infrared Spectroscopy.

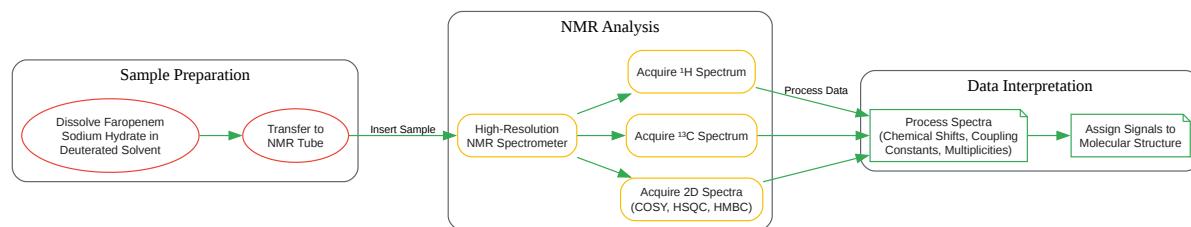
Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of **Faropenem sodium hydrate**, confirming its molecular structure.

Data Presentation

^{13}C NMR Chemical Shifts (in D_2O , 100 MHz)[4]

Chemical Shift (δ , ppm)	Assignment
178.56	COONa
168.83	C=O (β -lactam)
155.41	C=C-COONa
127.66	C=C-S
77.48	C_2''
72.27	OCH_2
71.29	C_6
67.47	C_1'
64.81	C_5
35.87	$\text{CH}_2\text{-CH}_2$ (tetrahydrofuran ring)
28.38	$\text{CH}_2\text{-CH}_2$ (tetrahydrofuran ring)
22.81	CH_3


Experimental Protocol

- Sample Preparation: Dissolve an appropriate amount of **Faropenem sodium hydrate** in a suitable deuterated solvent (e.g., D_2O or DMSO-d_6) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra. For ^{13}C NMR, a proton-decoupled spectrum is typically obtained. Two-dimensional NMR experiments such as COSY, HSQC,

and HMBC can be performed for complete structural assignment.

- Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and multiplicities. The obtained data is then used to assign the signals to the respective nuclei in the molecular structure.

Experimental Workflow

[Click to download full resolution via product page](#)

Experimental Workflow for NMR Spectroscopy.

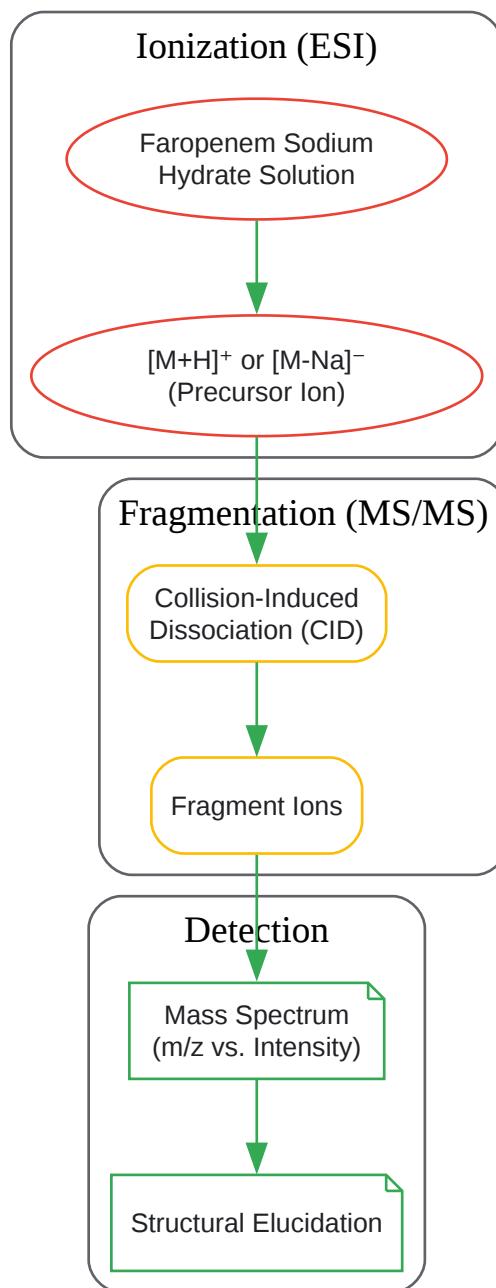
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of **Faropenem sodium hydrate**, as well as to elucidate its structure through fragmentation analysis.

Data Presentation

Detailed experimental data on the fragmentation pattern of **Faropenem sodium hydrate** is not readily available in the public domain. However, based on the known structure, the following can be inferred:

- Molecular Ion: The expected mass for the deprotonated molecule $[\text{M}-\text{Na}]^-$ would be approximately 284.06 m/z, and for the protonated molecule $[\text{M}+\text{H}]^+$ would be approximately


308.08 m/z (for the anhydrous sodium salt).

- Fragmentation: Common fragmentation pathways for β -lactam antibiotics involve the cleavage of the β -lactam ring.

Experimental Protocol

- Sample Preparation: Prepare a dilute solution of **Faropenem sodium hydrate** in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to aid ionization.
- Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
- Data Acquisition:
 - Full Scan MS: Acquire a full scan mass spectrum to determine the mass of the molecular ion.
 - Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
- Data Analysis: Analyze the full scan spectrum to confirm the molecular weight. Interpret the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways, which helps in confirming the chemical structure.

Logical Relationships in Mass Spectrometry

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. caymanchem.com [caymanchem.com]
- 3. ijpsr.com [ijpsr.com]
- 4. CN1884284A - Process for the preparation of sodium faropenem - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of Faropenem Sodium Hydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7897665#spectroscopic-characterization-of-faropenem-sodium-hydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com